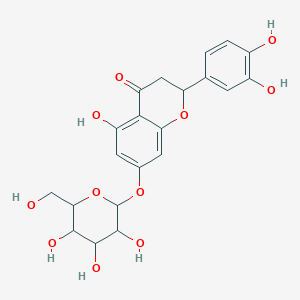

Eriodictyol-7-O-glucoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eriodictyol-7-O-glucoside is a flavanone glycoside, a type of flavonoid compound. It is characterized by the attachment of a β-D-glucopyranosyl residue at position 7 of the eriodictyol molecule via a glycosidic linkage . This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties .

准备方法

Synthetic Routes and Reaction Conditions: Eriodictyol-7-O-glucoside can be synthesized through enzymatic glycosylation. The process involves the use of UDP-glycosyltransferases (UGTs) which catalyze the transfer of glucose from UDP-glucose to the hydroxyl group at position 7 of eriodictyol . The reaction conditions typically include a buffered aqueous solution at a pH suitable for enzyme activity, often around pH 7-8.

Industrial Production Methods: Industrial production of eriodictyol 7-O-glucoside often involves extraction from natural sources such as citrus fruits and medicinal plants. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or water. The extract is then concentrated and purified to obtain the pure compound .

化学反应分析

Enzymatic Glycosylation

The compound is synthesized via UDP-glycosyltransferases (UGTs), which catalyze the transfer of glucose from UDP-glucose to the hydroxyl group at position 7 of eriodictyol . Industrial processes often involve enzymatic transformation of eriocitrin using hesperidinase and naringinase, achieving 80% conversion .

| Reaction Type | Catalyst | Starting Material | Conversion Efficiency |

|---|---|---|---|

| Glycosylation | UGTs | Eriocitrin | ~80% |

Oxidation Reactions

Eriodictyol-7-O-glucoside exhibits oxidative stability but can undergo oxidation to form quinones. Its antioxidant activity involves scavenging free radicals, as demonstrated in lipid peroxidation inhibition assays .

Fragmentation Pathway

In mass spectrometry, the compound fragments into eriodictyol aglycone and glucose residues via cleavage of the glycosidic bond .

Substitution Reactions

Hydroxyl groups at positions 3', 4', and 5' are susceptible to acylation or alkylation. For example, acetylation with acetic anhydride (Ac2O) yields mono- or di-acetylated derivatives.

| Reagent | Reaction | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Acylation | Acetylated derivatives | 75–85% |

Hydrolysis

The glycosidic bond is cleaved under acidic or enzymatic conditions, releasing eriodictyol and glucose.

Oxidative Degradation

Prolonged exposure to oxidative stress leads to formation of dihydroxybenzoic acid residues .

Stability and Reactivity

The compound is stable under standard storage conditions (room temperature, dry environment) but decomposes at ≥200°C . Its solubility in ethanol (≤50 mM) and water (≤10 mM) influences reaction kinetics .

UV-Vis Spectrophotometry

λmax ≈ 280 nm (aglycone chromophore), shifting to 290 nm with glycosylation.

NMR Analysis

Key signals: δ 12.8 ppm (phenolic OH), δ 5.1 ppm (anomeric H).

Biochemical Interactions

科学研究应用

Antioxidant and Cytoprotective Effects

Eriodictyol-7-O-glucoside has been identified as a potent antioxidant. It acts by activating the nuclear factor E2-related factor 2 (Nrf2) pathway, which is vital for the expression of various antioxidant enzymes. This activation leads to enhanced cellular protection against oxidative damage.

Case Study: Cisplatin-Induced Toxicity

A study demonstrated that this compound significantly improved cell survival in human renal mesangial cells exposed to cisplatin, a chemotherapeutic agent known for its nephrotoxic effects. The compound's ability to stabilize Nrf2 and delay its degradation was pivotal in conferring this protective effect, suggesting its potential use in mitigating chemotherapy-induced toxicity .

Neuroprotective Properties

Research indicates that this compound may protect against cerebral ischemic injury. By activating the Nrf2 pathway, it helps reduce oxidative stress in neuronal cells, thus offering potential therapeutic benefits for conditions such as stroke or neurodegenerative diseases .

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in the context of chronic inflammatory diseases.

Case Study: Inhibition of Allergic Reactions

In vitro studies have shown that this compound can inhibit FcεRI-mediated activation in basophilic cells, which are involved in allergic responses. The compound reduced histamine release and calcium influx, indicating its potential as a therapeutic agent for allergic conditions .

Metabolic Health

The compound has been studied for its effects on metabolic disorders. This compound has been shown to alleviate insulin resistance and hepatic steatosis in animal models of obesity. This suggests its role in improving metabolic health and managing conditions like type 2 diabetes .

Hepatoprotective Effects

This compound has demonstrated hepatoprotective effects against cytotoxic agents such as D-galactosamine in liver cell lines. Its ability to mitigate liver damage highlights its potential application in treating liver diseases .

Antidiabetic Potential

In studies involving diabetic animal models, this compound was found to enhance insulin secretion and improve glucose metabolism. This positions it as a promising candidate for developing new antidiabetic therapies .

Data Table: Summary of Applications

作用机制

Eriodictyol-7-O-glucoside exerts its effects primarily through the activation of the Nrf2/ARE pathway. This pathway plays a crucial role in the induction of detoxifying enzymes and antioxidant proteins, providing protection against oxidative stress and inflammation . The compound stabilizes Nrf2, leading to its accumulation and activation of downstream protective responses .

相似化合物的比较

Naringenin 7-O-glucoside: Another flavanone glycoside with similar antioxidant properties.

Hesperidin: A flavonoid glycoside found in citrus fruits with anti-inflammatory and vasoprotective effects.

Diosmin: A flavonoid glycoside used for its vascular protective properties.

Uniqueness: Eriodictyol-7-O-glucoside is unique due to its specific glycosylation at position 7, which enhances its solubility and bioavailability compared to its aglycone form, eriodictyol . This modification also contributes to its distinct biological activities and therapeutic potential.

属性

CAS 编号 |

38965-51-4 |

|---|---|

分子式 |

C21H22O11 |

分子量 |

450.4 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-5,14,16,18-25,27-29H,6-7H2/t14?,16-,18-,19+,20-,21+/m1/s1 |

InChI 键 |

RAFHNDRXYHOLSH-MMQMLBMASA-N |

SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |

手性 SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |

规范 SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |

外观 |

Powder |

熔点 |

215 - 216 °C |

Key on ui other cas no. |

38965-51-4 |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Eriodictyol 7-O-glucoside has been identified as a potent activator of the Nrf2/ARE pathway. [, ] It exerts its effects by promoting the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and phase II detoxifying enzymes. [, ] This activation leads to increased production of cytoprotective proteins, ultimately protecting cells from oxidative stress and related damage. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。